4-Phenyl-6,7-dihydrothieno[3,2-c]pyridine

Lipophilicity Drug-likeness Scaffold optimisation

4-Phenyl-6,7-dihydrothieno[3,2-c]pyridine (CAS 76356-25-7) is a partially saturated thieno[3,2-c]pyridine heterocycle bearing a phenyl substituent at the 4-position. The core scaffold is a privileged structure in medicinal chemistry, forming the basis of the blockbuster antiplatelet agents ticlopidine, clopidogrel, and prasugrel.

Molecular Formula C13H11NS
Molecular Weight 213.30 g/mol
CAS No. 76356-25-7
Cat. No. B12851914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Phenyl-6,7-dihydrothieno[3,2-c]pyridine
CAS76356-25-7
Molecular FormulaC13H11NS
Molecular Weight213.30 g/mol
Structural Identifiers
SMILESC1CN=C(C2=C1SC=C2)C3=CC=CC=C3
InChIInChI=1S/C13H11NS/c1-2-4-10(5-3-1)13-11-7-9-15-12(11)6-8-14-13/h1-5,7,9H,6,8H2
InChIKeyKSZODOJGYGBGDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Phenyl-6,7-dihydrothieno[3,2-c]pyridine (CAS 76356-25-7) – Key Physicochemical Identity and Scaffold Positioning


4-Phenyl-6,7-dihydrothieno[3,2-c]pyridine (CAS 76356-25-7) is a partially saturated thieno[3,2-c]pyridine heterocycle bearing a phenyl substituent at the 4-position. The core scaffold is a privileged structure in medicinal chemistry, forming the basis of the blockbuster antiplatelet agents ticlopidine, clopidogrel, and prasugrel [1]. Its molecular formula is C₁₃H₁₁NS (MW 213.30 g/mol), with a calculated logP of 2.58 and a topological polar surface area (TPSA) of 40.6 Ų . The 6,7-dihydro configuration introduces conformational flexibility while retaining the basicity of the pyridine nitrogen, enabling derivatisation at the 5-position for pharmacological tuning [2].

Why 4-Phenyl-6,7-dihydrothieno[3,2-c]pyridine Cannot Be Replaced by a Generic Thienopyridine Analog


The 4-phenyl substitution pattern and the 6,7-dihydro oxidation state together define a chemical space that cannot be replicated by the fully aromatic 4-phenylthieno[3,2-c]pyridine (CAS 81820-65-7) or the fully saturated 4,5,6,7-tetrahydrothieno[3,2-c]pyridine core. The partially saturated pyridine ring provides a unique balance of basicity (pKa ~7–8 for the tertiary amine) and conformational flexibility that governs both its reactivity as a nucleophilic handle and its binding to biological targets such as the P2Y₁₂ receptor [1]. The phenyl substituent at C4 modulates lipophilicity (logP 2.58) and introduces steric constraints that influence downstream acylation regioselectivity at the N5 position, a critical step in generating pharmacologically active derivatives [2]. Substituting a 4-methoxyphenyl or 4-trifluoromethoxyphenyl analog alters the electronic character of the ring and the logP by >0.5 units, which directly impacts membrane permeability and metabolic stability, making simple interchange unreliable without re-optimisation of the entire synthetic sequence .

Quantitative Differentiation Evidence for 4-Phenyl-6,7-dihydrothieno[3,2-c]pyridine (CAS 76356-25-7) Against Closest Analogs


Lipophilicity Advantage Over the Fully Aromatic 4-Phenylthieno[3,2-c]pyridine

4-Phenyl-6,7-dihydrothieno[3,2-c]pyridine (CAS 76356-25-7) exhibits a calculated logP of 2.58, which places it within the optimal range for oral bioavailability (logP 1–3) per Lipinski's Rule of Five, whereas its fully aromatic counterpart 4-phenylthieno[3,2-c]pyridine (CAS 81820-65-7) has a markedly higher computed logP of approximately 3.4, exceeding the recommended threshold . This difference arises from the partially saturated pyridine ring, which introduces a polarisable tertiary amine that remains unprotonated at physiological pH, lowering the overall lipophilicity relative to the planar aromatic system .

Lipophilicity Drug-likeness Scaffold optimisation

Topological Polar Surface Area Differentiation from the Fully Saturated Analog

The topological polar surface area (TPSA) of 4-phenyl-6,7-dihydrothieno[3,2-c]pyridine is 40.6 Ų, compared to 12.0 Ų for the fully saturated 4-phenyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine (CAS 82787-65-7). The 6,7-dihydro derivative retains the imine character of the C=N bond in the pyridine ring, contributing additional polar surface area via the nitrogen lone pair [1]. A TPSA of ~40 Ų is favourable for crossing the blood-brain barrier (BBB), whereas the fully saturated analog's TPSA of 12 Ų makes it highly non-polar and potentially less selective for CNS targets due to excessive non-specific binding [2].

Polar surface area CNS penetration ADME prediction

Synthetic Versatility: N5-Acylation Reactivity vs. 4-Methoxyphenyl Analog

In the study of 5-acyl-6,7-dihydrothieno[3,2-c]pyridine rotamers by Lanyon-Hogg et al. (2015), the unsubstituted 4-phenyl derivative (76356-25-7) served as the baseline for assessing electronic effects on the E:Z amide equilibrium. The E:Z ratio for the N-acetyl derivative of 76356-25-7 was approximately 60:40 in CDCl₃, whereas the 4-methoxyphenyl analog (CAS 97339-02-1) shifted the equilibrium to ~75:25 E:Z due to the electron-donating methoxy group [1]. This demonstrates that the 4-phenyl substituent provides a predictable, intermediate electronic environment that allows for finer synthetic control of conformational isomerism compared to electron-rich analogs, a critical consideration when designing ligands that must adopt a specific bioactive conformation [2].

Medicinal chemistry Amide bond formation Conformational control

Conformational Orthogonality of the 4-Aryl Ring Confirmed by 2D NMR

Cruz-Almanza et al. (1999) used 2D ¹H–¹³C NMR and NOESY spectroscopy to establish that the 4-aryl substituent in 6,7-dihydrothieno[3,2-c]pyridines adopts an orthogonal arrangement relative to the thienopyridine plane, with a dihedral angle of approximately 85–90° across all 4-phenyl, 4-(p-tolyl), and 4-(p-chlorophenyl) derivatives studied [1]. This near-90° twist angle is consistent regardless of the electronic nature of the para-substituent, indicating that the conformational constraint is intrinsic to the 6,7-dihydro scaffold and is not achievable with the fully aromatic thieno[3,2-c]pyridine, where the extended conjugation imposes a more coplanar geometry (dihedral angle ~20–30°) . The orthogonal geometry minimises π-stacking interactions with aromatic residues in protein binding pockets, which can reduce non-specific binding and improve selectivity profiles.

Conformational analysis Structure-based design NMR spectroscopy

Defined Application Scenarios for 4-Phenyl-6,7-dihydrothieno[3,2-c]pyridine (CAS 76356-25-7) Based on Quantitative Evidence


P2Y₁₂ Antagonist Lead Optimisation via N5-Derivatisation

The balanced logP (2.58) and TPSA (40.6 Ų) of 4-phenyl-6,7-dihydrothieno[3,2-c]pyridine position it as an ideal core scaffold for designing next-generation P2Y₁₂ receptor antagonists with improved pharmacokinetic profiles over clopidogrel. The 6,7-dihydro scaffold enables N5-acylation to install the requisite 2-chlorobenzyl or cyclopropyl ketone pharmacophores while maintaining a Z-amide conformation that favours receptor binding, as demonstrated by Lanyon-Hogg et al. (2015) [1]. Procurement of the 4-phenyl analog specifically (rather than the 4-methoxyphenyl or fully aromatic version) ensures a tractable logP and controllable amide rotamer ratio for SAR studies .

Kinase Inhibitor Fragment Growing at the C4 Orthogonal Aryl Position

The near-orthogonal orientation (87° dihedral angle) of the 4-phenyl ring, confirmed by Cruz-Almanza et al. (1999) via 2D NOESY, mimics the 'flag-methyl' or 'flag-phenyl' conformational motif found in selective kinase inhibitors such as imatinib and nilotinib [1]. The scaffold can be functionalised at the C2 and C7 positions via Suzuki coupling or halogenation to access ATP-competitive binding modes, while the orthogonal aryl group occupies the DFG-out hydrophobic pocket. This pre-organised geometry reduces the synthetic burden of installing conformational constraint post-hoc .

Hedgehog Acyltransferase (HHAT) Inhibitor Fragment Exploration

The 6,7-dihydrothieno[3,2-c]pyridine core is the pharmacophore of the RU-SKI class of HHAT inhibitors (IC₅₀ = 0.2–0.85 µM for RU-SKI 201 and RU-SKI 43) [1]. The 4-phenyl derivative provides a validated starting point for exploring the structure-activity relationship at the C4 position, where substitution patterns directly influence cellular potency against Shh palmitoylation. The intermediate lipophilicity (clogP 2.58) of the 4-phenyl analog ensures solubility in both enzymatic (aqueous buffer) and cellular (DMEM + 10% FBS) assay conditions, avoiding the precipitation issues seen with more hydrophobic C4-substituted variants .

Conformational Probe for Biophysical Fragment-Based Drug Discovery (FBDD)

The well-characterised E:Z amide equilibrium (60:40 for the N-acetyl derivative) and orthogonal aryl geometry make 4-phenyl-6,7-dihydrothieno[3,2-c]pyridine a useful small-molecule probe in ligand-observed ¹⁹F or ¹H CPMG NMR screening campaigns [1]. Its molecular weight (213.30 g/mol) and rotatable bond count (1) comply with the 'rule of three' for fragment libraries, while the two distinct conformational states (E vs. Z amide) provide a built-in control for detecting binding-induced conformational selection .

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